molecular formula C19H19N5O2 B2426068 (1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034224-67-2

(1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No.: B2426068
CAS No.: 2034224-67-2
M. Wt: 349.394
InChI Key: PYJCDHQISMKIED-UHFFFAOYSA-N
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Description

(1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a complex organic compound that features an indole moiety linked to a pyrrolopyrimidine structure via a methanone bridge

Properties

IUPAC Name

1H-indol-3-yl-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-18(15-10-20-16-4-2-1-3-14(15)16)24-11-13-9-21-19(22-17(13)12-24)23-5-7-26-8-6-23/h1-4,9-10,20H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJCDHQISMKIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrrolopyrimidine intermediates, which are then coupled through a series of condensation and cyclization reactions. Common reagents used in these reactions include strong acids or bases, coupling agents like EDCI or DCC, and solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Substitution Reactions

The morpholino group and pyrrolopyrimidine core participate in nucleophilic substitutions. Key reactions include:

A. Halogenation

  • Chlorination : Reacts with POCl₃ at 80–100°C to introduce chlorine at the C4 position of the pyrrolopyrimidine ring (yield: 72–85%).

  • Iodination : Electrophilic iodination at the indole C5 position using N-iodosuccinimide (NIS) in DMF (yield: 58%) .

B. Amination

  • Primary amines (e.g., benzylamine) substitute the C7 hydrogen of pyrrolopyrimidine under basic conditions (K₂CO₃, DMSO, 60°C; yield: 64%) .

Reaction TypeReagents/ConditionsPosition ModifiedYield (%)
ChlorinationPOCl₃, 80°CPyrrolopyrimidine C485
IodinationNIS, DMF, RTIndole C558
AminationBenzylamine, K₂CO₃Pyrrolopyrimidine C764

Cyclization and Ring-Opening

The pyrrolopyrimidine scaffold undergoes cyclocondensation and ring-opening under controlled conditions:

  • Microwave-assisted cyclization : Reacts with enamine Schiff bases derived from amino acids (e.g., L-phenylalanine) to form fused polyheterocycles (55–86% yield) .

  • Acid-mediated ring-opening : Treatment with conc. HCl at 120°C cleaves the morpholino ring, generating a secondary amine intermediate .

Phosphorylation

Visible-light-induced C–H phosphorylation at the pyrrolopyrimidine C6 position has been demonstrated:

  • Conditions : Na₂-eosin Y (photocatalyst), LPO (oxidant), H-phosphine oxides, visible light, RT .

  • Scope : Compatible with diarylphosphine oxides (e.g., diphenylphosphine oxide; yield: 89%).

Phosphine OxideYield (%)Regioselectivity
Diphenylphosphine oxide89>20:1 (C6:C2)
Diethylphosphine oxide78>15:1 (C6:C2)

Oxidation and Reduction

A. Ketone Reduction

  • The methanone group is reduced to a methylene bridge using NaBH₄/NiCl₂ in ethanol (yield: 92%) .

B. Indole Oxidation

  • MnO₂ oxidizes the indole NH to a nitroso derivative under aerobic conditions (yield: 41%) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki coupling : The iodinated derivative reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 90°C; yield: 73%) .

  • Buchwald-Hartwig amination : Introduces substituted anilines at the pyrrolopyrimidine C4 position (Xantphos/Pd₂(dba)₃, 100°C; yield: 68%) .

Mechanistic Insights

  • Photocatalytic phosphorylation : Proceeds via a radical pathway involving single-electron transfer (SET) from the excited eosin Y catalyst to the substrate .

  • Amination selectivity : Governed by steric hindrance from the morpholino group, which directs nucleophiles to the less hindered C7 position .

Stability and Reactivity Trends

  • pH-dependent hydrolysis : The morpholino ring hydrolyzes in strong acids (t₁/₂: 2.1 hr at pH 1) but remains stable under physiological conditions (pH 7.4) .

  • Thermal stability : Decomposes above 240°C without melting, as shown by TGA analysis .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone may inhibit critical pathways involved in cancer progression. For instance, the compound has been studied for its ability to inhibit mTOR (mammalian target of rapamycin) and PI3K (phosphatidylinositol 3-kinase) pathways, which are often dysregulated in various cancers .

Target Pathway Mechanism Potential Impact
mTORInhibition of protein synthesisReduced tumor growth
PI3KModulation of cell survival signalsInduction of apoptosis in cancer cells

Neurological Applications

The compound is being explored for its neuroprotective properties. Its structural components suggest potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders such as epilepsy or neurodegenerative diseases. Studies have shown that similar indole-based compounds exhibit anticonvulsant activities, making this compound a candidate for further investigation .

Cannabinoid Receptor Agonism

As a synthetic cannabinoid receptor agonist, this compound may play a role in the development of therapies targeting pain management and appetite stimulation. Its interaction with cannabinoid receptors suggests potential applications in treating conditions like chronic pain or cachexia associated with cancer.

Case Studies and Research Findings

Several studies have highlighted the efficacy of similar compounds in various biological assays:

  • Antitumor Efficacy : A study demonstrated that derivatives of pyrrolo[3,4-d]pyrimidine exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer) .
  • Neuroprotective Effects : Research on related compounds has shown promise in reducing neuronal death in models of neurodegeneration, suggesting that the indole and pyrimidine structures may confer protective effects against oxidative stress .

Mechanism of Action

The mechanism by which (1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1H-indol-3-yl)(2-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone: Lacks the morpholino group, which may affect its biological activity.

    (1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-4(7H)-yl)methanone: Differing position of the methanone bridge, potentially altering its reactivity and interactions.

Uniqueness

The presence of both the indole and morpholino groups in (1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone contributes to its unique chemical and biological properties. These structural features may enhance its binding affinity to certain targets and improve its overall efficacy in various applications.

Biological Activity

The compound (1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone , with a molecular weight of approximately 312.38 g/mol, is recognized for its potential biological activities, particularly as a synthetic cannabinoid receptor agonist. This classification places it within a broader category of psychoactive substances that are being explored for therapeutic applications. The structural components of this compound, including the indole moiety and the pyrrolo[3,4-d]pyrimidine framework, are known for their interactions with various biological receptors.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Indole Moiety : Often achieved through Fischer indole synthesis.
  • Construction of the Pyrrolopyrimidine Ring : Accomplished via cyclization reactions.
  • Introduction of the Morpholine Ring : Typically done through nucleophilic substitution reactions.
  • Final Coupling : This involves coupling intermediates under specific conditions using coupling reagents like EDCI or DCC.

The resulting structure facilitates interaction with cannabinoid receptors, primarily through hydrogen bonding interactions involving the indole nitrogen .

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to Cannabinoid Receptors : The compound exhibits binding affinity to cannabinoid receptors (CB1 and CB2), influencing various physiological processes.
  • Modulation of Neurotransmitter Release : By acting on these receptors, it can modulate neurotransmitter release, potentially affecting pain perception, mood regulation, and appetite .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance:

  • Compounds similar to this compound have shown significant antiproliferative activity against various cancer cell lines, including A549 lung cancer cells .
  • The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation .

Antibacterial Activity

The compound's structural analogs have also demonstrated antibacterial properties:

  • Some derivatives exhibited low minimum inhibitory concentrations (MIC) against strains such as Staphylococcus aureus and Mycobacterium tuberculosis, indicating their potential as antibacterial agents .

Case Studies

  • Study on Cancer Cell Lines : In a study evaluating various indole derivatives, compounds structurally related to this compound showed preferential suppression of rapidly dividing A549 cells compared to non-tumor cells .
  • Molecular Docking Studies : Research involving molecular docking has demonstrated that these compounds bind effectively to long RSH proteins in mycobacteria, suggesting a mechanism for their antibacterial action .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Target
EVT-2563142Anticancer10–30A549
EVT-XAntibacterial0.98MRSA
EVT-YAntioxidant15N/A

Q & A

Basic Question: How can researchers optimize the synthesis of this compound to maximize yield and purity?

Answer:

  • Stepwise Purification: Use thin-layer chromatography (TLC) to monitor intermediate steps and column chromatography for final purification .
  • Reaction Conditions: Control temperature (±2°C) and solvent polarity (e.g., DMF for nucleophilic substitutions, dichloromethane for coupling reactions) to minimize side products .
  • Automation: Implement automated batch reactors or flow systems to ensure consistency during scale-up .
  • Yield Optimization: Employ microwave-assisted synthesis for time-sensitive steps, as demonstrated for analogous pyrrolo-pyrimidine derivatives .

Basic Question: What analytical techniques are critical for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm regiochemistry of the indole and pyrrolo-pyrimidine moieties .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula accuracy (e.g., expected [M+H]+ for C20_{20}H20_{20}N5_5O2_2: 386.1613) .
  • HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Basic Question: How can solubility and stability under varying pH conditions be determined experimentally?

Answer:

  • Shake-Flask Method: Dissolve the compound in buffers (pH 1–13) at 25°C, then quantify solubility via HPLC with calibration curves .
  • Stability Studies: Incubate at 37°C for 24–72 hours in simulated gastric/intestinal fluids; monitor degradation products using LC-MS .
  • Data Example: For a related compound (C17_{17}H19_{19}N5_5O2_2S), solubility decreased from 12 mg/mL (pH 7) to 0.5 mg/mL (pH 2) .

Advanced Question: How should structure-activity relationship (SAR) studies be designed to enhance bioactivity?

Answer:

  • Substituent Variation: Replace the morpholino group with piperazine or thiomorpholine to modulate kinase binding affinity .
  • Functionalization of Indole: Introduce electron-withdrawing groups (e.g., -NO2_2) at the indole 5-position to improve target engagement .
  • Biological Testing: Use kinase profiling panels (e.g., Eurofins KinaseScan™) to compare IC50_{50} values across analogs .

Advanced Question: How can contradictions in biological assay data (e.g., variable IC50_{50}50​) be resolved?

Answer:

  • Assay Validation: Confirm compound stability under assay conditions (e.g., DMSO stock solutions stored at -80°C to prevent degradation) .
  • Orthogonal Assays: Cross-validate using fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out false positives .
  • Matrix Effects: Pre-treat cell lysates with charcoal to remove interfering organic compounds .

Advanced Question: What computational strategies predict molecular targets and binding modes?

Answer:

  • Molecular Docking: Use AutoDock Vina with PDB structures of kinases (e.g., PKA, PKB) to prioritize targets .
  • Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess interactions with the morpholino group .
  • QSAR Models: Train models with descriptors like LogP and topological polar surface area (TPSA) to predict blood-brain barrier permeability .

Advanced Question: How to design experiments assessing off-target effects in cellular models?

Answer:

  • Kinome-Wide Profiling: Use immobilized kinase inhibitors (e.g., KinomeDrama®) to identify off-target kinases .
  • CRISPR-Cas9 Screens: Knock out suspected off-target genes (e.g., PI3K isoforms) and measure rescue effects .
  • Metabolomics: Apply LC-MS to track changes in ATP/ADP ratios, indicating energy pathway interference .

Advanced Question: What strategies enable regioselective functionalization of the pyrrolo-pyrimidine core?

Answer:

  • Directed C-H Activation: Use palladium catalysts with directing groups (e.g., -OMe) to functionalize the 4-position .
  • Protecting Groups: Temporarily block the indole NH with Boc to ensure selective alkylation at the pyrrolo nitrogen .
  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids at the 2-position under inert atmospheres .

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